5-Tert-butyl-2,3-dimethylphenol

Overview

Description

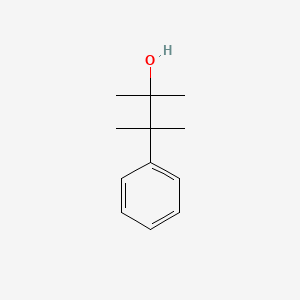

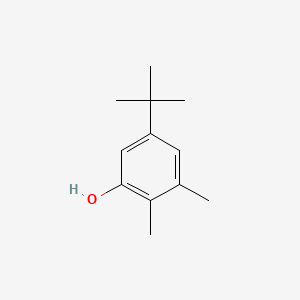

5-Tert-butyl-2,3-dimethylphenol , also known by its IUPAC name 5-(tert-butyl)-2,3-dimethylphenol , is a chemical compound with the molecular formula C₁₂H₁₈O . It falls under the category of phenolic compounds and is characterized by its aromatic ring structure. The compound exhibits a white to off-white crystalline appearance and has a melting point range of 63-64°C .

Synthesis Analysis

The synthesis of this compound involves various methods, including alkylation reactions. One common approach is the alkylation of 2,3-dimethylphenol using tert-butyl chloride or tert-butyl bromide as the alkylating agent. The reaction typically occurs under acidic conditions, leading to the formation of the target compound. Researchers have explored alternative synthetic routes, but the alkylation method remains prevalent .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenolic ring with three substituents: two methyl groups (located at positions 2 and 3) and a tert-butyl group (located at position 5). The tert-butyl group contributes to the compound’s steric hindrance, affecting its reactivity and stability. The hydroxyl group (-OH) attached to the aromatic ring imparts phenolic properties to the molecule .

Chemical Reactions Analysis

- Acid-Base Reactions : The phenolic hydroxyl group can participate in acid-base reactions, influencing solubility and reactivity .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Complex Chemical Structures

5-Tert-butyl-2,3-dimethylphenol is utilized in synthesizing complex chemical structures. For instance, it is used in the synthesis of persistent 1σ3,3σ3‐Diphosphaallyl cations featuring a localized phosphorus−carbon double bond. This process involves the addition of various compounds, including 2,6-dimethylphenol, to diphosphacumulene, leading to the formation of specialized phosphorus ylides. These compounds are significant in advanced chemical synthesis and research (Martin, Baceiredo, & Bertrand, 2004).

In Glucuronidation Studies

Glucuronidation, a crucial process in drug metabolism, has been studied using analogs of this compound. Research has examined the kinetic parameters of glucuronidation in compounds similar to this compound, using human and rat liver microsomes. This research provides valuable insights into how such compounds are metabolized in the body (Shimizu, Matsumoto, Tatsuno, & Fukuoka, 2003).

Development of Ligands

This compound is significant in the development of binucleating ligands. It is used to synthesize ligands like 5-tert-Butyl-3-(2‘-pyridyl)salicyaldehyde, which are then condensed with other compounds to form dinucleating Schiff base−pyridine and Schiff base−phosphine ligands. These ligands are essential in various chemical and pharmaceutical research applications (Lam, Xu, & Chan, 1996).

Catalysis Research

In catalysis, this compound derivatives are used to study oxidative coupling reactions. For example, the reaction of 2,6-dimethylphenol, a related compound, with molecular oxygen using copper(II) chelate complexes as a catalyst, has been investigated. This research is crucial in understanding and improving industrial catalytic processes (Tsuruya, Nakagawa, & Masai, 1987).

Structural Analysis and Characterization

This compound is also important in the structuralanalysis and characterization of chemical compounds. For instance, research involving the title compound N′-tert-Butyl-N′-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide has shown how the steric size of the tert-butyl group affects the geometry of related molecules. Such studies are essential for understanding molecular interactions and structures in various chemical contexts (Zhou, You, Tang, & Zhao, 2009).

Investigation of Photochemical Properties

The compound and its derivatives have been used in studies exploring photochemical properties. Research on transformations of S-substituted 5,7-dimethyl-4а,5а-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-2-ones under treatment of 1,2-benzoquinones highlights its role in photochemical reactions and the study of reaction products under UV irradiation. Such studies contribute to our understanding of photochemical processes and the development of photo-responsive materials (Kravchenko et al., 2018).

Role in Chemiluminescence

This compound is significant in the field of chemiluminescence. The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence is an example of how derivatives of this compound are used in studying light-emitting reactions. These findings have implications for the development of new chemiluminescent materials and applications in analytical chemistry (Watanabe et al., 2010).

Dual Inhibition Research

Research involving analogs of this compound has led to the development of compounds that act as dual cyclooxygenase and 5-lipoxygenase inhibitors. These compounds, including variations of 7-tert-butyl-2, 3-dihydro-3,3-dimethylbenzofuran derivatives, have shown potential as anti-inflammatory and analgesic agents. This research is pivotal in the field of pharmaceutical development for creating more effective and safer drugs (Janusz et al., 1998).

Selective Synthesis Methods

The compound is also pivotal in the development of selective synthesis methods. Research on the vapor phase catalytic methylation of 2-tert-butylphenol, a related compound, demonstrates the selective formation of 6-tert-butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. Such methods are important for the targeted synthesis of specific compounds in chemical manufacturing (Krysin, Khlebnikova, Khlebnikov, Pokrovskii, & Vasil'ev, 2009).

Impact of Steric Effects on Chemical Reactions

Steric effects play a crucial role in chemical reactions involving this compound derivatives. Research has shown how these effects influence the formation of different by-products in the formylation reaction of 2,4-dialkylphenol. Understanding these effects is key to controlling and optimizing chemical synthesis processes (Huang, Chu, & Xu, 2008).

Synthesis of Pincer Type Bicyclic Compounds

The compound is used in the synthesis of a new class of pincer type bicyclic diacyloxy- and diazaselenuranes. These compounds have potential applications in various fields, including catalysis and materials science. The synthesis and characterization of these compounds contribute to the advancement of organometallic chemistry (Selvakumar et al., 2011).

Exploration in Polymerization Catalysts

Research on this compound derivatives also extends to the field of polymerization. New C2v- and chiral C2-symmetric olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties have been developed, showcasing the utility of these compounds in creating advanced materials (Schmid et al., 2001).

Detection of Chemical Impurities

This compound derivatives are also used in the detection of chemical impurities. Research on the separation and detection of impurities in 2,4-dimethyl-6-tert-butylphenol by GC/MS highlights the importance of these compounds in analytical chemistry, particularly in quality control and environmental monitoring (Yao-yuan, 2009).

properties

IUPAC Name |

5-tert-butyl-2,3-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)7-11(13)9(8)2/h6-7,13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGVECVSIDQTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946190 | |

| Record name | 5-tert-Butyl-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23504-05-4 | |

| Record name | 2,3-Xylenol, 5-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023504054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.